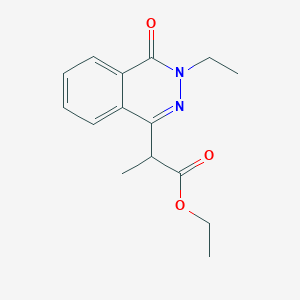![molecular formula C18H15N3O2 B5180037 N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide, also known as PPMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPMI is a small molecule inhibitor that targets protein-protein interactions and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide works by targeting protein-protein interactions, specifically those involving the oncogenic transcription factor, c-Myc. By inhibiting the interaction between c-Myc and its binding partner, Max, N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide disrupts the downstream signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical component of tumor growth.
Advantages and Limitations for Lab Experiments
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, its limited solubility in aqueous solutions can pose challenges for certain experimental protocols.
Future Directions
There are several potential future directions for research on N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide and to identify other potential targets for the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide in humans for the treatment of various diseases.
Synthesis Methods
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinoyl chloride with 2-phenoxy-3-pyridinylmethanol in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide.
Scientific Research Applications
N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide has been extensively studied in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. It has also been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and viral infections.
properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(14-8-11-19-12-9-14)21-13-15-5-4-10-20-18(15)23-16-6-2-1-3-7-16/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIJSMJTFZBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5179981.png)
![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)

![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)

![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)